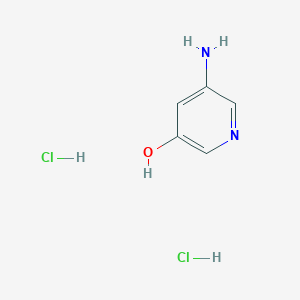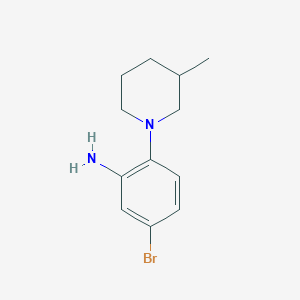
5-溴-2-(3-甲基-1-哌啶基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-Bromo-2-(3-methyl-1-piperidinyl)aniline" is a brominated aniline derivative, which implies that it is a molecule consisting of an aniline group where one of the hydrogen atoms has been replaced by a bromine atom, and the aniline nitrogen is further substituted with a 3-methyl-1-piperidinyl group. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or material science.
Synthesis Analysis
The synthesis of brominated aniline derivatives can be achieved through selective bromination techniques. For instance, aniline derivatives can be selectively monobrominated using molecular bromine adsorbed on zeolite 5A in carbon tetrachloride, as described in one study . This method increases the yield and selectivity for monobromoanilines, which could potentially be applied to synthesize the core aniline structure of "5-Bromo-2-(3-methyl-1-piperidinyl)aniline". Additionally, the synthesis of related compounds, such as those with bromo-indolyl groups, involves electrophilic substitution reactions, as seen in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . These methods could be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of "5-Bromo-2-(3-methyl-1-piperidinyl)aniline" would consist of a bromine atom attached to the benzene ring of aniline, with a 3-methyl-1-piperidinyl substituent on the nitrogen atom. The presence of the bromine atom could influence the electronic properties of the molecule, making it more reactive in certain chemical reactions. The piperidine ring, being a saturated heterocycle, would add steric bulk and could affect the molecule's binding properties if it were to interact with biological targets.
Chemical Reactions Analysis
Brominated anilines are known to participate in various chemical reactions. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule . The aniline nitrogen can also be involved in the formation of amides, sulfonamides, and other nitrogen-containing compounds. The presence of the piperidine ring could influence the reactivity of the aniline nitrogen, potentially leading to unique reactivity patterns for "5-Bromo-2-(3-methyl-1-piperidinyl)aniline".
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Bromo-2-(3-methyl-1-piperidinyl)aniline" would be influenced by its molecular structure. The bromine atom would increase the molecular weight and could affect the boiling point and density of the compound. The piperidine ring could influence the solubility of the compound in organic solvents, as well as its melting point. The compound's chemical properties, such as acidity and basicity, would be affected by the aniline and piperidine functional groups, potentially making it a base due to the lone pair of electrons on the nitrogen atoms.
科学研究应用
抗病毒研究
5-溴-2-(3-甲基-1-哌啶基)苯胺: 可以作为开发抗病毒药物的支架。 吲哚衍生物,与之具有结构相似性,据报道对甲型流感和其他病毒具有抑制活性 。通过修改吲哚结构,加入 5-溴-2-(3-甲基-1-哌啶基)部分,研究人员可以潜在地增强化合物的抗病毒特性。
抗炎应用
吲哚核,是该化合物结构的一部分,以其抗炎特性而闻名。 这表明5-溴-2-(3-甲基-1-哌啶基)苯胺可以用于合成新的抗炎药物,为治疗关节炎或炎症性肠病等疾病做出贡献 .
肿瘤学和癌症治疗
吲哚衍生物已被发现具有抗癌活性。 5-溴-2-(3-甲基-1-哌啶基)苯胺的独特结构可以探索其在靶向癌症治疗中的潜在用途,可能作用于参与肿瘤生长和转移的特定受体或通路 .
抗菌和抗细菌剂
该化合物的吲哚核心与抗菌活性相关。 因此,5-溴-2-(3-甲基-1-哌啶基)苯胺可能是创建新的抗菌剂的候选药物,这在对抗耐药细菌的斗争中至关重要 .
神经药理学
鉴于5-溴-2-(3-甲基-1-哌啶基)苯胺中存在哌啶环,可以对其进行神经药理学应用研究。 哌啶衍生物已知与各种神经递质系统相互作用,这可能对治疗神经系统疾病有益 .
植物生长和农业
吲哚衍生物,如吲哚-3-乙酸,作为激素在植物生长中起作用。 结构相似性表明5-溴-2-(3-甲基-1-哌啶基)苯胺可能用于合成能够调节植物生长的类似物,在农业和园艺中提供应用 .
作用机制
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 5-Bromo-2-(3-methyl-1-piperidinyl)aniline involves its participation in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-(3-methyl-1-piperidinyl)aniline are related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, affecting the pathways that these compounds participate in.
Result of Action
The result of the action of 5-Bromo-2-(3-methyl-1-piperidinyl)aniline is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds.
Action Environment
The action of 5-Bromo-2-(3-methyl-1-piperidinyl)aniline is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction, as well as their rapid transmetalation with palladium (II) complexes, also play a crucial role .
属性
IUPAC Name |
5-bromo-2-(3-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEZUBWMZLWVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

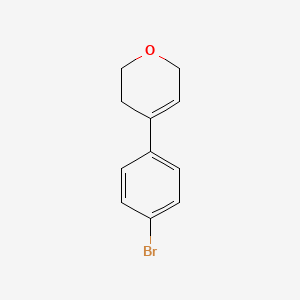
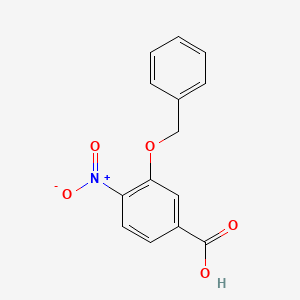

![1-Boc-4-[(2-methoxyphenyl)amino]piperidine](/img/structure/B1292060.png)

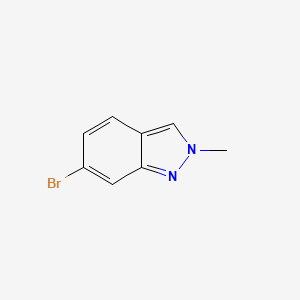
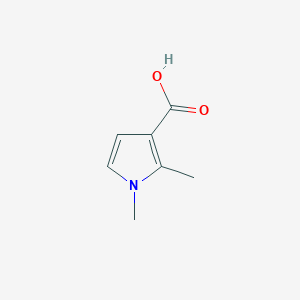

![tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1292068.png)
![[1-(Bromomethyl)cyclopropyl]acetonitrile](/img/structure/B1292069.png)

